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Compound of Interest

Compound Name: (2R)-Atecegatran

Cat. No.: B1665812

(2R)-Atecegatran, the active form of the prodrug atecegatran metoxil (also known as
AZDO0837), is a potent and selective direct thrombin inhibitor that was under development for
the prevention of thromboembolic events. This technical guide provides a detailed overview of
the pharmacokinetic properties of (2R)-Atecegatran, with a focus on its absorption,
distribution, metabolism, and excretion (ADME) characteristics. The information is intended for
researchers, scientists, and drug development professionals.

Core Pharmacokinetic Parameters

Atecegatran metoxil is rapidly bioconverted to its active moiety, (2R)-Atecegatran (AR-
H067637), following oral administration. The pharmacokinetic profile of (2R)-Atecegatran has
been characterized by its rapid absorption and moderate half-life.

Human Pharmacokinetic Data

A first-in-man, single ascending dose study in healthy male subjects provided key insights into
the pharmacokinetics of (2R)-Atecegatran. The oral bioavailability of the prodrug, atecegatran
metoxil, ranged from 22% to 52%. Following administration, maximum plasma concentrations
(Cmax) of (2R)-Atecegatran were achieved in approximately 1 hour (Tmax), and the mean
half-life (t*2) was determined to be 9.3 hours. The study also noted low to moderate inter-
individual variability in Cmax (16%) and the area under the plasma concentration-time curve
(AUC) (28%).
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Further investigation in a Phase 1l clinical trial involving patients with atrial fibrillation
demonstrated a stable pharmacokinetic profile for (2R)-Atecegatran, with an inter-individual
variability of 33% and minimal influence from patient demographics.
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Variability 33% Human

Patients
(Overall PK)

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic assessment of (2R)-Atecegatran are
crucial for the replication and extension of these findings.

In Vivo Pharmacokinetic Study Design (Human)

The human pharmacokinetic data was primarily derived from a single ascending dose, first-in-
man study.
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Study Population: Healthy Caucasian male volunteers (n=44), aged 20-39 years.

Dosing: Single oral escalating doses of atecegatran metoxil solution (15 - 750 mg) were
administered to fasting subjects.

Sample Collection: Blood samples were collected at predefined time points post-dosing to
determine the plasma concentrations of (2R)-Atecegatran.

Pharmacodynamic Assessment: In conjunction with pharmacokinetic sampling,
pharmacodynamic effects were evaluated through ex vivo measurements of activated partial
thromboplastin time (APTT), ecarin coagulation time (ECT), and thrombin time (TT) in
plasma.

Bioanalytical Method: Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)

While specific details for the bioanalytical method used for (2R)-Atecegatran are not publicly

available, a general LC-MS/MS method for the quantification of direct thrombin inhibitors in

plasma can be described. This methodology is the gold standard for its high sensitivity and

specificity.

o Sample Preparation: Plasma samples are typically prepared using protein precipitation with
a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins.
The resulting supernatant, containing the analyte, is then further processed.

o Chromatographic Separation: The extracted sample is injected into a high-performance liquid

chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a
mobile phase consisting of an aqueous component (e.g., water with a small percentage of
formic acid or ammonium formate) and an organic component (e.g., acetonitrile or
methanol).

Mass Spectrometric Detection: The eluent from the chromatography system is introduced
into a tandem mass spectrometer. The analyte is ionized, typically using electrospray
ionization (ESI) in the positive ion mode. Quantification is performed using multiple reaction
monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an
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internal standard are monitored. This ensures high selectivity and minimizes interference
from matrix components.

Absorption, Distribution, Metabolism, and Excretion

(ADME)
Metabolism

Atecegatran metoxil undergoes rapid biotransformation to its active form, (2R)-Atecegatran
(AR-HO067637). A study in pigs investigating the biotransformation of AZD0837 revealed that
the active metabolite, AR-H067637, is detected at very high concentrations in the bile,
indicating that it is efficiently transported into the bile canaliculi. This study also suggested that
the prodrug, atecegatran metoxil, is a substrate for CYP3A-mediated metabolism. The co-
administration of ketoconazole, a potent CYP3A inhibitor, resulted in a 99% increase in the
plasma AUC of atecegatran metoxil and a 51% increase in the plasma AUC of (2R)-
Atecegatran. These findings were supported by in vitro depletion experiments using pig liver
microsomes.

Excretion

The primary route of excretion for (2R)-Atecegatran appears to be through the biliary system.
The study in pigs demonstrated extensive biliary excretion of AR-H067637, with 53 + 6% of the
enteral dose being recovered in the bile.

Visualizations
Metabolic Conversion of Atecegatran Metoxil
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Caption: Metabolic activation of the prodrug atecegatran metoxil.
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Generalized Experimental Workflow for a Preclinical
Pharmacokinetic Study
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Caption: Standard workflow for a preclinical pharmacokinetic study.

Signaling Pathway: Direct Thrombin Inhibition

(2R)-Atecegatran exerts its anticoagulant effect by directly and reversibly inhibiting thrombin
(Factor lla), a key enzyme in the coagulation cascade. Thrombin plays a central role by
converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a blood
clot. By binding to the active site of thrombin, (2R)-Atecegatran blocks this conversion, thereby
preventing thrombus formation.
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Caption: Mechanism of action of (2R)-Atecegatran in the coagulation cascade.

 To cite this document: BenchChem. [(2R)-Atecegatran: A Comprehensive Technical Guide to
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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